5-(4-Methylbenzyl)-2-furoic acid
Overview
Description
5-(4-Methylbenzyl)-2-furoic acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 4-methylbenzyl group at the 5-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such ascyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response by catalyzing the production of prostaglandins and leukotrienes, respectively .
Mode of Action
The benzylic position of similar compounds is known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and function .
Biochemical Pathways
Similar compounds have been found to affect thearachidonic acid metabolizing enzymes COX-2 and 5-LOX . These enzymes are involved in the biosynthesis of eicosanoids, a group of bioactive lipids that play key roles in inflammation and immunity .
Pharmacokinetics
A similar compound, 14-(3-methylbenzyl)matrine, has been studied using high-performance liquid chromatography-tandem mass spectrometry (hplc-ms), which could potentially be used to study the pharmacokinetics of 5-(4-methylbenzyl)-2-furoic acid .
Result of Action
The oxidation of the alkyl side chain at the benzylic position in similar compounds can result in the formation of a carboxylic acid functional group .
Action Environment
The reactions at the benzylic position in similar compounds can be influenced by factors such as the presence of a catalyst, the type of solvent used, and the reaction temperature .
Biochemical Analysis
Biochemical Properties
5-(4-Methylbenzyl)-2-furoic acid plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidation of organic substances. These enzymes facilitate the hydroxylation of the methyl group on the benzyl ring, leading to the formation of hydroxylated metabolites. Additionally, this compound can undergo conjugation reactions with glucuronic acid, mediated by UDP-glucuronosyltransferases, resulting in the formation of glucuronides that are more water-soluble and easily excreted from the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear receptors such as the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. By binding to AhR, this compound can induce the expression of cytochrome P450 enzymes, enhancing the cell’s ability to metabolize and detoxify foreign compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a ligand for nuclear receptors, such as AhR, leading to the activation of downstream signaling pathways. This activation results in the transcription of target genes involved in detoxification processes. Additionally, this compound can inhibit certain enzymes, such as cyclooxygenases, by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in cellular metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can then undergo conjugation with glucuronic acid. This process enhances the solubility and excretion of the metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in xenobiotic metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via organic anion transporters and distributed to various cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. Additionally, this compound can be found in the nucleus, where it binds to nuclear receptors such as AhR, influencing gene expression. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-2-furoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzyl bromide and furan-2-carboxylic acid.
Reaction: The 4-methylbenzyl bromide undergoes a nucleophilic substitution reaction with furan-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzyl)-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of furan derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
5-(4-Methylbenzyl)-2-furoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzyl-2-furoic acid: Similar structure but lacks the 5-position substitution.
Benzyl-2-furoic acid: Similar structure but lacks the methyl group on the benzyl ring.
2-Furoic acid: Basic structure without any benzyl substitution.
Uniqueness
5-(4-Methylbenzyl)-2-furoic acid is unique due to the presence of both the 4-methylbenzyl group and the furan ring, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9-2-4-10(5-3-9)8-11-6-7-12(16-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUZBZHMUKAZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586248 | |
Record name | 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-45-3 | |
Record name | 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.